molecular formula C17H24N2O3S B4958170 1-[4-(2-Ethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one

1-[4-(2-Ethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one

Cat. No.: B4958170
M. Wt: 336.5 g/mol
InChI Key: CZGGUSONTNQLQR-UHFFFAOYSA-N
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Description

1-[4-(2-Ethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one is a complex organic compound featuring a pyrrolidin-2-one core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Properties

IUPAC Name

1-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-2-14-6-3-4-13-19(14)23(21,22)16-10-8-15(9-11-16)18-12-5-7-17(18)20/h8-11,14H,2-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGGUSONTNQLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(2-Ethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

1-[4-(2-Ethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonylphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[4-(2-Ethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2-Ethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

1-[4-(2-Ethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one can be compared with other similar compounds, such as:

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